

DCH36_06: A Selective p300/CBP Inhibitor for Cancer Research

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Compound of Interest

Compound Name: DCH36_06

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A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCH36_06 is a potent and selective small-molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). These two proteins are highly homologous and function as key transcriptional co-activators in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets. **DCH36_06** has demonstrated significant anti-tumor activity in preclinical models of leukemia by inducing cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of **DCH36_06**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the key signaling pathways it modulates.

Introduction

The reversible acetylation of histone and non-histone proteins, governed by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs), is a fundamental epigenetic mechanism regulating gene expression. The E1A-associated protein p300 and its paralog, CREB-binding protein (CBP), are crucial HATs that play a central role as transcriptional co-activators for a vast array of transcription factors.[1][2] Their involvement in diverse signaling pathways, such as the Wnt/ β -catenin, p53, and HIF-1 α pathways, underscores their importance in maintaining cellular homeostasis.[3][4]

Aberrant p300/CBP activity has been linked to the development and progression of various cancers, including hematological malignancies.[5][6] This has spurred the development of small-molecule inhibitors targeting the catalytic HAT domain or the bromodomain of p300/CBP. [5][7] **DCH36_06** has emerged as a potent and selective inhibitor of the catalytic activity of p300/CBP, demonstrating promising anti-leukemic properties.[8][9] This document serves as a technical resource for researchers interested in utilizing **DCH36_06** as a chemical probe to study p300/CBP biology or as a lead compound for further drug development.

Mechanism of Action

DCH36_06 exerts its biological effects through the direct inhibition of the histone acetyltransferase activity of p300 and CBP. By binding to the catalytic site of these enzymes, **DCH36_06** prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone and non-histone protein substrates. A primary consequence of p300/CBP inhibition by **DCH36_06** is the reduction of histone acetylation at specific sites, notably H3K18.[8] This hypoacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and the transcriptional machinery, ultimately resulting in the repression of target gene expression.

The anti-proliferative and pro-apoptotic effects of **DCH36_06** in leukemia cells are a direct outcome of this mechanism. By altering the expression of genes crucial for cell cycle progression and survival, **DCH36_06** effectively halts the cell cycle at the G1 phase and triggers the intrinsic apoptotic pathway.[8][9]

Quantitative Data

The following tables summarize the key quantitative data reported for **DCH36_06**.

Table 1: In Vitro Enzymatic Activity

Target	IC50 (μM)
p300	0.6[8]
CBP	3.2[8]

Table 2: In Vitro Cellular Activity in Leukemia Cell Lines

Cell Line	Effect	Concentration (μM)	Duration (hours)
Multiple Leukemia Cell Lines	Anti-proliferative activity	Single-digit micromolar range	Not Specified
Leukemic Cells	Cell cycle arrest at G1 phase	6.7 - 20	24 - 48[8]
Leukemic Cells	Induction of apoptosis	6.7 - 20	24 - 48[8]
Leukemic Cells	Cleavage of pro-caspase 3, pro-caspase 9, and PARP1	5 - 10	24[8]

Table 3: In Vivo Anti-Tumor Efficacy

Model	Dosage	Administration Route	Dosing Schedule	Outcome
Leukemic Xenograft in Mice	25 - 50 mg/kg	Intraperitoneal injection	Every two days for 20 days	Significant reduction in tumor growth rate[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **DCH36_06**.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol is a generalized procedure for determining the in vitro inhibitory activity of **DCH36_06** against p300 and CBP.

- Reagents and Materials:
 - Recombinant human p300 or CBP enzyme

- Histone H3 peptide substrate
- Acetyl-CoA
- **DCH36_06** (or other test compounds)
- HAT assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Detection reagent (e.g., colorimetric or fluorescent probe that reacts with the free thiol group of Coenzyme A generated during the reaction)
- Microplate reader
- Procedure:
 - Prepare a serial dilution of **DCH36_06** in DMSO.
 - In a 96-well plate, add the HAT assay buffer, the histone H3 peptide substrate, and the diluted **DCH36_06**.
 - Add the recombinant p300 or CBP enzyme to each well.
 - Initiate the reaction by adding Acetyl-CoA.
 - Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
 - Stop the reaction and add the detection reagent according to the manufacturer's instructions.
 - Measure the signal (absorbance or fluorescence) using a microplate reader.
 - Calculate the percent inhibition for each concentration of **DCH36_06** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol describes a common method to assess the anti-proliferative effects of **DCH36_06** on cancer cell lines.

- Reagents and Materials:
 - Leukemia cell lines (e.g., CEM, MOLT3, MOLT4, Jurkat, MV4-11, THP-1)[8]
 - Complete cell culture medium
 - **DCH36_06**
 - Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
 - 96-well cell culture plates
 - Microplate reader
- Procedure:
 - Seed the leukemia cells in a 96-well plate at a predetermined density.
 - Allow the cells to adhere and resume growth overnight.
 - Treat the cells with a serial dilution of **DCH36_06** for the desired duration (e.g., 24-72 hours).
 - Add the cell viability reagent to each well and incubate according to the manufacturer's protocol.
 - Measure the absorbance or luminescence using a microplate reader.
 - Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Cell Cycle Analysis

This protocol outlines the procedure for analyzing the effect of **DCH36_06** on the cell cycle distribution.

- Reagents and Materials:
 - Leukemia cells

- **DCH36_06**
- Phosphate-buffered saline (PBS)
- Ethanol (70%, ice-cold)
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer
- Procedure:
 - Treat the leukemia cells with **DCH36_06** at the desired concentrations for 24-48 hours.^[8]
 - Harvest the cells by centrifugation and wash with ice-cold PBS.
 - Fix the cells by resuspending them in ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.
 - Wash the cells with PBS and resuspend them in the PI staining solution.
 - Incubate in the dark at room temperature for 30 minutes.
 - Analyze the DNA content of the cells using a flow cytometer.
 - Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for the detection of apoptosis induced by **DCH36_06**.

- Reagents and Materials:
 - Leukemia cells
 - **DCH36_06**
 - Annexin V-FITC (or another fluorochrome)

- Propidium Iodide (PI)
- Annexin V binding buffer
- Flow cytometer
- Procedure:
 - Treat the cells with **DCH36_06** for the indicated time (e.g., 24-48 hours).[8]
 - Harvest both the adherent and floating cells and wash with cold PBS.
 - Resuspend the cells in Annexin V binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature for 15 minutes.
 - Analyze the cells by flow cytometry within one hour of staining.
 - Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blotting for Apoptosis Markers

This protocol is for detecting the cleavage of key apoptotic proteins.

- Reagents and Materials:
 - Leukemia cells
 - **DCH36_06**
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
 - Primary antibodies against pro-caspase 3, cleaved caspase 3, pro-caspase 9, cleaved caspase 9, PARP1, and a loading control (e.g., β -actin or GAPDH)
 - HRP-conjugated secondary antibodies

- Chemiluminescent substrate
- SDS-PAGE and Western blotting equipment
- Procedure:
 - Treat cells with **DCH36_06** (e.g., 5-10 μ M for 24 hours).[8]
 - Lyse the cells and determine the protein concentration.
 - Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane and incubate with the primary antibodies overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Study

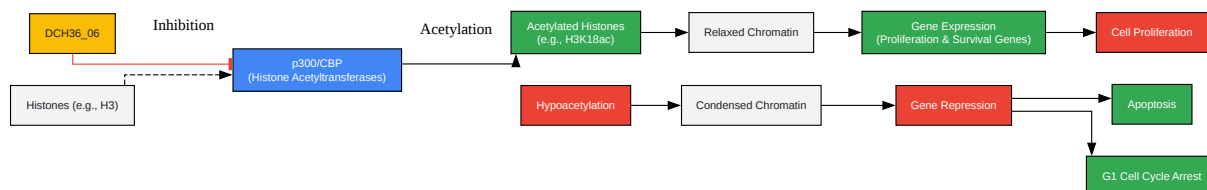
This is a general protocol for evaluating the in vivo anti-tumor efficacy of **DCH36_06**.

- Reagents and Materials:
 - Immunodeficient mice (e.g., NOD/SCID or NSG)
 - Leukemia cells for xenograft implantation
 - **DCH36_06** formulated for intraperitoneal injection
 - Vehicle control
 - Calipers for tumor measurement
- Procedure:
 - Subcutaneously or intravenously inject the leukemia cells into the immunodeficient mice.

- Allow the tumors to establish to a palpable size.
- Randomize the mice into treatment and control groups.
- Administer **DCH36_06** (e.g., 25-50 mg/kg) or vehicle control via intraperitoneal injection every two days for a specified duration (e.g., 20 days).[8]
- Measure the tumor volume with calipers at regular intervals.
- Monitor the body weight and overall health of the mice.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

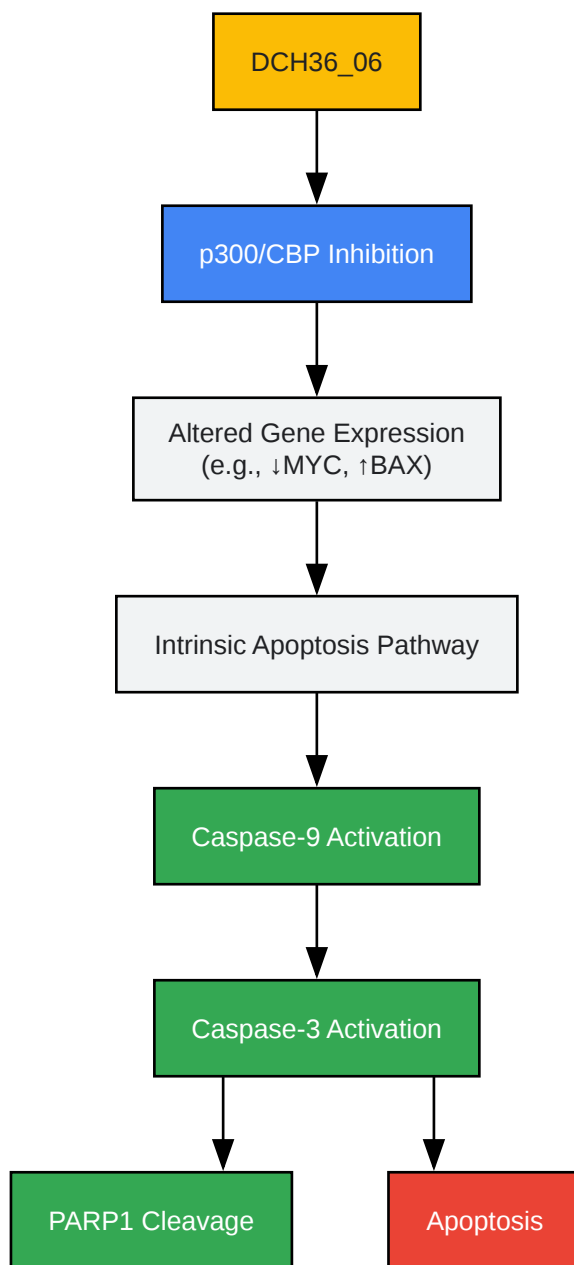
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by **DCH36_06** and the general experimental workflow for its characterization.



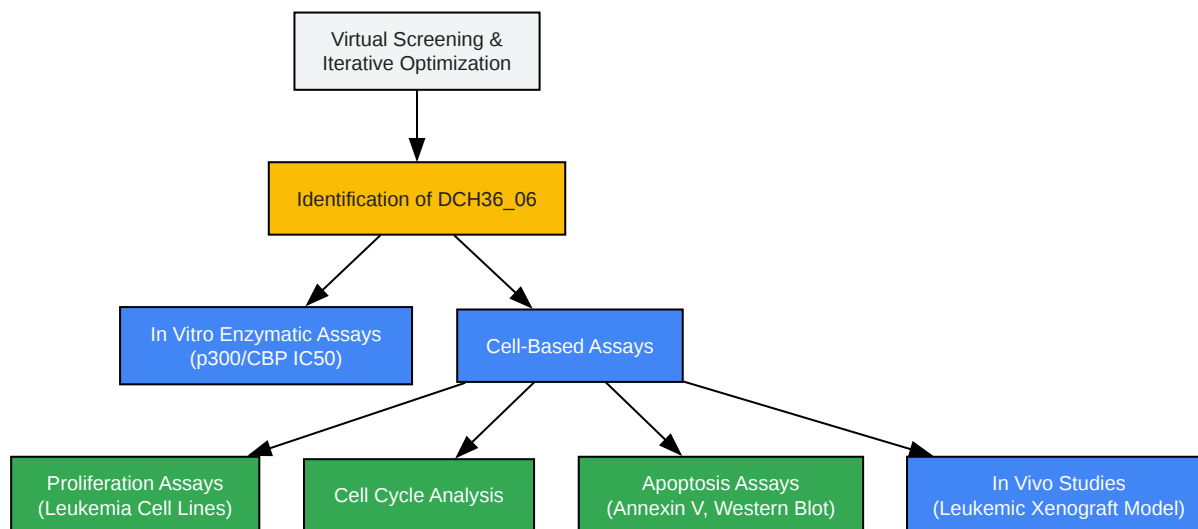
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Caption: Mechanism of Action of **DCH36_06**.



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Caption: Induction of Apoptosis by **DCH36_06**.



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Caption: Experimental Workflow for **DCH36_06** Characterization.

Conclusion

DCH36_06 is a valuable research tool for investigating the biological roles of p300 and CBP in health and disease. Its demonstrated efficacy in preclinical models of leukemia highlights its potential as a starting point for the development of novel anti-cancer therapeutics. This technical guide provides a foundational understanding of **DCH36_06** and a practical framework for its application in a research setting. Further investigation into the broader selectivity profile, pharmacokinetic and pharmacodynamic properties, and efficacy in other cancer types will be crucial in fully elucidating the therapeutic potential of **DCH36_06** and other p300/CBP inhibitors.

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